1-Amino-2-(4-methylphenyl)propan-2-ol
Description
Structural Features and Chemical Significance of the Amino Alcohol Motif
The amino alcohol motif is a fundamental structural unit in organic chemistry, characterized by the presence of both an amino group and a hydroxyl group. In 1-Amino-2-(4-methylphenyl)propan-2-ol, these two functional groups are in a 1,2-relationship, which imparts specific chemical properties to the molecule. The amino group is basic and nucleophilic, while the hydroxyl group is weakly acidic and can also act as a nucleophile or a hydrogen bond donor.
The interplay between these two functional groups can influence the molecule's reactivity. For instance, the amino group can be readily protonated to form an ammonium (B1175870) salt, while the hydroxyl group can be deprotonated under basic conditions or converted into a better leaving group. The presence of the p-tolyl group, an aromatic ring with an electron-donating methyl group, influences the electronic properties of the molecule and provides steric bulk. This combination of functional groups makes amino alcohols valuable intermediates in the synthesis of a wide range of more complex molecules.
Stereochemical Considerations and Chirality of the Compound
A key feature of this compound is its chirality. Chirality arises in molecules that are non-superimposable on their mirror images, much like a person's left and right hands. wikipedia.org The source of chirality in this compound is the C2 carbon atom, which is a stereocenter or chiral center. This carbon is bonded to four different substituents: a hydroxyl group, a 4-methylphenyl group, a methyl group, and an aminomethyl (-CH2NH2) group.
Due to this chiral center, this compound can exist as a pair of enantiomers, designated as (R)-1-Amino-2-(4-methylphenyl)propan-2-ol and (S)-1-Amino-2-(4-methylphenyl)propan-2-ol. Enantiomers have identical physical properties such as melting point and boiling point, but they differ in their interaction with plane-polarized light (optical activity) and in their interactions with other chiral molecules. The synthesis of a single enantiomer, known as asymmetric synthesis, is of great importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities.
Importance as a Versatile Synthetic Intermediate and Chiral Scaffold
Chiral amino alcohols are highly valued as versatile synthetic intermediates and chiral scaffolds in asymmetric synthesis. wikipedia.org While specific applications of this compound are not extensively documented in publicly available literature, its structural features suggest its potential in several areas of organic synthesis.
As a synthetic intermediate, the amino and hydroxyl groups can be selectively modified to introduce new functionalities. For example, the amino group can be acylated, alkylated, or used to form imines, while the hydroxyl group can be etherified, esterified, or oxidized. These transformations allow for the construction of more complex molecular architectures.
In the realm of asymmetric synthesis, chiral amino alcohols can be used as chiral auxiliaries. A chiral auxiliary is a temporary chiral group that is attached to a non-chiral starting material to guide a chemical reaction to produce a single enantiomer of the desired product. After the reaction, the auxiliary is removed and can often be recycled. The well-defined stereochemistry of a resolved enantiomer of this compound would make it a candidate for such applications. Furthermore, chiral amino alcohols can serve as precursors for the synthesis of chiral ligands for transition metal catalysts, which are instrumental in a wide array of asymmetric catalytic reactions.
Table of Mentioned Compounds
| Compound Name | Synonyms | Molecular Formula |
|---|---|---|
| This compound | 1-Amino-2-(p-tolyl)propan-2-ol | C10H15NO |
| (1R,2S)-2-Amino-1-(o-tolyl)-1-propanol | (1R,2S)-2-Amino-1-(2-methylphenyl)propan-1-ol | C10H15NO nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
1-amino-2-(4-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H15NO/c1-8-3-5-9(6-4-8)10(2,12)7-11/h3-6,12H,7,11H2,1-2H3 |
InChI Key |
DGYZREZJDAZPPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(CN)O |
Origin of Product |
United States |
Synthetic Methodologies for 1 Amino 2 4 Methylphenyl Propan 2 Ol
Conventional Chemical Synthesis Approaches
Conventional methods for synthesizing 1-amino-2-(4-methylphenyl)propan-2-ol often involve well-established organic reactions, starting from readily available ketone precursors or employing versatile reagents like epichlorohydrin (B41342) derivatives. These routes are typically robust and can be adapted for scaled-up production.
Synthesis from Ketone Precursors
A common and logical starting point for the synthesis of this compound is the corresponding ketone, 4'-methylpropiophenone (B145568). This precursor already contains the tolyl and propyl fragments of the target molecule, simplifying the subsequent synthetic steps.
Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This process typically involves the reaction of a ketone or aldehyde with an amine to form an imine intermediate, which is then reduced to the corresponding amine. wikipedia.org For the synthesis of this compound, a potential ketone precursor is 2-hydroxy-1-(4-methylphenyl)propan-1-one. The reductive amination of this α-hydroxy ketone with ammonia (B1221849) would directly yield the target amino alcohol. A similar synthesis has been reported for the analogous compound, 2-amino-1-phenyl-1-propanol, which was successfully synthesized via the reductive amination of 1-hydroxy-1-phenyl-2-propanone using ammonia and a Raney nickel catalyst. researchgate.net This suggests a viable pathway for the target molecule, as outlined in the reaction scheme below.
Table 1: Proposed Reductive Amination Pathway
| Step | Reactant | Reagents and Conditions | Product |
| 1 | 2-hydroxy-1-(4-methylphenyl)propan-1-one | Ammonia (NH₃), Hydrogen (H₂), Metal Catalyst (e.g., Raney Nickel) | This compound |
This table outlines a proposed reaction based on analogous syntheses.
Various reducing agents can be employed in reductive amination, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. masterorganicchemistry.comyoutube.comyoutube.com The choice of reducing agent and catalyst can influence the reaction's efficiency and selectivity.
Another established route commencing from a ketone precursor involves the formation of a cyanohydrin intermediate. This method typically starts with the reaction of a ketone, in this case, 4'-methylacetophenone (B140295), with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), often in the presence of a catalyst like zinc iodide (ZnI₂). The resulting cyanohydrin can then be reduced to the corresponding amino alcohol.
A documented synthesis of the closely related compound, 1-amino-2-(4-methoxyphenyl)propan-2-ol, illustrates this pathway. chemicalbook.com In this synthesis, 4'-methoxyacetophenone (B371526) was treated with trimethylsilyl cyanide to form the cyanohydrin. Subsequent reduction of the nitrile group using a borane-tetrahydrofuran (B86392) complex (BH₃-THF) yielded the final amino alcohol. chemicalbook.com This suggests that this compound could be synthesized from 4'-methylacetophenone following a similar procedure.
Table 2: Cyanohydrin Formation and Reduction Pathway
| Step | Starting Material | Reagents | Intermediate/Product |
| 1 | 4'-Methylacetophenone | Trimethylsilyl cyanide (TMSCN), Zinc iodide (ZnI₂) | 2-(4-methylphenyl)-2-(trimethylsilyloxy)propanenitrile |
| 2 | 2-(4-methylphenyl)-2-(trimethylsilyloxy)propanenitrile | Borane-tetrahydrofuran complex (BH₃-THF), followed by acid workup | This compound |
This table is based on the synthesis of an analogous compound and represents a probable route.
Synthetic Routes Involving Epichlorohydrin Derivatives
Multistep Strategies for C-C and C-N Bond Formation
The synthesis of vicinal amino alcohols like this compound often necessitates multistep strategies to precisely construct the required carbon-carbon and carbon-nitrogen bonds. researchgate.net These extended synthetic sequences allow for greater control over the molecular architecture and stereochemistry.
One plausible multistep approach involves the creation of the carbon framework first, followed by the introduction of the amino group. For instance, the carbon-carbon bond between the tolyl group and the propanol (B110389) backbone could be formed via a Grignard reaction between 4-methylphenylmagnesium bromide and a suitable three-carbon electrophile containing a protected hydroxyl and a precursor to the amino group.
Alternatively, the synthesis could proceed through the formation of an α-haloketone intermediate. For example, 4'-methylpropiophenone could be halogenated at the α-position, followed by nucleophilic substitution with an amine or an ammonia equivalent. The subsequent reduction of the ketone would then yield the desired amino alcohol. Such multistep syntheses offer flexibility in the choice of reagents and intermediates, allowing for the optimization of yields and purity. pearson.com
Asymmetric Synthesis and Enantioselective Production
Given that this compound contains a chiral center, the development of asymmetric synthetic methods to produce enantiomerically pure forms is of significant interest. yale.edursc.orgnih.gov Enantioselective synthesis can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or enzymatic transformations. organic-chemistry.orgmdpi.comnih.govchemrxiv.orghilarispublisher.com
For the enantioselective production of amino alcohols, asymmetric reduction of a prochiral ketone is a common and effective method. This can be accomplished using chiral reducing agents or, more commonly, a stoichiometric reducing agent in the presence of a chiral catalyst. For instance, the asymmetric hydrogenation of α-amino ketones using transition metal complexes with chiral phosphine (B1218219) ligands is a well-established method. researchgate.net
Another approach is the use of biocatalysis. Enzymes such as transaminases or dehydrogenases can exhibit high enantioselectivity in the synthesis of chiral amines and amino alcohols. fkit.hr The reductive amination of a suitable ketone precursor using an engineered amine dehydrogenase could provide a direct and environmentally friendly route to a specific enantiomer of this compound.
While general methodologies for the asymmetric synthesis of amino alcohols are abundant, specific and detailed research findings for the enantioselective production of this compound are not extensively documented in the public domain. However, the principles of asymmetric synthesis, including catalytic asymmetric reduction and biocatalytic methods, provide a clear framework for how the individual enantiomers of this compound could be selectively synthesized. rsc.orgnih.gov
Chiral Catalysis in Asymmetric Formation
Chiral catalysis is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically enriched compounds using substoichiometric amounts of a chiral catalyst. These catalysts create a chiral environment that directs the stereochemical outcome of the reaction, favoring the formation of one enantiomer over the other. For the synthesis of chiral amino alcohols, key strategies include the enantioselective modification of prochiral precursors.
A primary route to chiral alcohols is the asymmetric reduction of prochiral ketones. researchgate.net This transformation can be achieved with high enantioselectivity using various catalytic systems. A plausible ketone precursor for this compound would be an α-amino ketone, such as 1-amino-1-(4-methylphenyl)propan-2-one. The reduction of the ketone group would establish the stereocenter at the hydroxyl-bearing carbon.
Commonly employed methods for such reductions include catalytic hydrogenation and transfer hydrogenation using chiral transition metal complexes. Catalysts are often based on rhodium, ruthenium, or iridium, coordinated to chiral ligands. researchgate.netmdpi.com For instance, ruthenium complexes with chiral phosphine-diamine ligands are effective for the hydrogenation of various aryl alkyl ketones. mdpi.com Another well-established method is the Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane (B79455) source to the ketone. mdpi.com
While specific data for the target compound is not prevalent, research on analogous structures provides insight into typical conditions and outcomes. The table below summarizes common catalyst systems used for the enantioselective reduction of related aryl ketones.
| Catalyst System | Reductant | Typical Substrate Class | Typical Enantiomeric Excess (ee) |
| Ru-BINAP-Diamine | H₂ | Aryl Alkyl Ketones | >95% |
| Chiral Oxazaborolidine (CBS) | BH₃·THF | Aromatic Ketones | 90-98% |
| Rh-Chiral Phosphine | H₂ | α,β-Unsaturated Ketones | >90% |
| Ir-Chiral P,N Ligand | Isopropanol | Aryl-Alkyl Ketones | up to 97% mdpi.com |
This table presents generalized data for the indicated substrate classes, not for the specific target compound.
Asymmetric alkylation and addition reactions offer another powerful avenue for constructing chiral centers. In the context of this compound, this could involve the asymmetric addition of a methyl group equivalent to a suitable precursor. For example, the asymmetric addition of an organometallic reagent (e.g., a Grignard or organolithium reagent) to an α-amino aldehyde or a related imine derivative, catalyzed by a chiral ligand, can establish the desired stereochemistry. nih.gov
Alternatively, methods involving the alkylation of enolates derived from glycine (B1666218) Schiff base complexes, using a chiral phase-transfer catalyst, have been successfully employed for the asymmetric synthesis of various α-amino acids. nih.gov While direct application to the tertiary alcohol target is complex, related strategies involving the alkylation of ketone enolates are an area of active research. nih.gov Recently, engineered enzymes like tryptophan synthase (TrpB) have been shown to catalyze the asymmetric alkylation of ketones, demonstrating the potential of biocatalysis in this area. nih.gov
Diastereoselective Synthesis Pathways
When a molecule contains multiple stereocenters, controlling the relative stereochemistry between them is crucial. Diastereoselective synthesis aims to produce one diastereomer preferentially over others. For this compound, which has two adjacent stereocenters, diastereoselective methods are highly relevant. researchgate.net
These methods often start with an enantiopure precursor containing one of the required stereocenters, which then directs the stereochemical outcome of the formation of the second stereocenter. This is known as substrate-controlled diastereoselection. For example, the reduction of a chiral α-amino ketone precursor would be influenced by the existing stereocenter at the α-carbon. The Felkin-Anh model is often used to predict the stereochemical outcome of nucleophilic additions to chiral carbonyls. researchgate.net
Another approach is reagent-controlled diastereoselection, where a chiral reagent or catalyst selectively creates one diastereomer regardless of the substrate's inherent preference. Palladium-catalyzed diastereoselective allylic C–H amination is one such modern method used to generate syn-1,2-amino alcohols. nih.gov
Chemoenzymatic and Biocatalytic Routes
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity and under mild conditions. Chemoenzymatic routes combine the advantages of both chemical and enzymatic steps to create efficient synthetic pathways. nih.gov
Enzymes such as ketoreductases (KREDs), transaminases (TAs), and amine dehydrogenases (AmDHs) are powerful tools for the asymmetric synthesis of chiral alcohols and amines. nih.govwhiterose.ac.ukfrontiersin.org
Transaminases (TAs) : These enzymes can catalyze the asymmetric synthesis of a chiral amine from a prochiral ketone. For a precursor like 1-(4-methylphenyl)-2-hydroxypropan-1-one, a transaminase could selectively install the amino group, forming one enantiomer of the desired product. Both (R)- and (S)-selective transaminases are available, allowing access to either enantiomer. whiterose.ac.uk
Amine Dehydrogenases (AmDHs) : Similar to transaminases, AmDHs can perform the reductive amination of ketones to produce chiral amines with high enantioselectivity. Studies have shown their effectiveness in synthesizing short-chain chiral amines and amino alcohols. frontiersin.org
Ketoreductases (KREDs) : These enzymes catalyze the enantioselective reduction of ketones to alcohols. The reduction of a suitable α-amino ketone precursor using a KRED could yield the target amino alcohol with high stereochemical purity. nih.gov
The table below lists enzymes and the types of transformations relevant to amino alcohol synthesis.
| Enzyme Class | Transformation | Substrate Example | Product Feature |
| Transaminase (TA) | Asymmetric Amination | Prochiral Ketone | Chiral Amine |
| Amine Dehydrogenase (AmDH) | Reductive Amination | Ketone | Chiral Amine |
| Ketoreductase (KRED) | Asymmetric Reduction | Prochiral Ketone | Chiral Alcohol |
| Lipase (B570770) | Acylation/Hydrolysis | Racemic Alcohol/Ester | Kinetic Resolution |
Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. In biocatalytic kinetic resolution, an enzyme selectively reacts with one enantiomer, leaving the other unreacted and thus enantiomerically enriched. mdpi.com
Lipases are commonly used enzymes for this purpose. researchgate.netmdpi.com They can catalyze the enantioselective acylation of a racemic alcohol or the hydrolysis of a racemic ester. For example, a racemic mixture of this compound could be subjected to acylation catalyzed by a lipase such as Candida antarctica lipase B (CALB). The enzyme would preferentially acylate one enantiomer (e.g., the R-enantiomer), allowing the unreacted (S)-enantiomer to be isolated in high enantiomeric purity. The theoretical maximum yield for the resolved substrate is 50%. This method is widely applied in the synthesis of various chiral alcohols and amines. researchgate.netmdpi.com
Chiral Resolution Techniques for Enantiomer Separation
Chiral resolution is a critical process in stereochemistry for the separation of racemic mixtures into their individual enantiomers. wikipedia.org For this compound, a compound with a stereogenic center, obtaining enantiomerically pure forms is essential for its specific applications. Various techniques can be employed to achieve this separation, with the most common methods revolving around the conversion of the enantiomeric pair into diastereomers, which possess different physical properties and can thus be separated. libretexts.orglibretexts.org
The most prevalent method for resolving racemic amines like this compound is through the formation of diastereomeric salts. researchgate.net This technique involves reacting the racemic base with an enantiomerically pure chiral acid, known as a chiral resolving agent. wikipedia.orglibretexts.org The reaction yields a mixture of two diastereomeric salts. Since diastereomers have distinct physical properties, such as solubility, they can be separated by fractional crystallization. libretexts.orgresearchgate.net Once separated, the pure enantiomer is recovered by treating the salt with a base to liberate the free amine. libretexts.orglibretexts.org
The success of a diastereomeric salt resolution is highly dependent on the choice of the resolving agent. libretexts.org An ideal agent should be readily available in high optical purity, inexpensive, and allow for easy recovery. researchgate.net The selection process often involves screening various chiral acids to find one that forms a well-crystallizing salt with one enantiomer of the racemic base while the other diastereomeric salt remains dissolved in the solvent. wikipedia.org
Commonly used chiral acids for the resolution of racemic bases include tartaric acid, mandelic acid, malic acid, and camphorsulfonic acid. libretexts.orglibretexts.org For amines and amino alcohols, derivatives of tartaric acid are particularly effective. nih.govresearchgate.net The design of these agents can be modified to enhance the efficiency of the resolution. For example, acylating the hydroxyl groups of tartaric acid can lead to resolving agents with significantly different properties.
| Resolving Agent | Type | Key Characteristics |
| (+)-Tartaric Acid | Natural Chiral Acid | A widely used, inexpensive, and naturally occurring resolving agent. libretexts.org |
| (-)-Mandelic Acid | Chiral Carboxylic Acid | Effective for resolving racemic bases through salt formation. libretexts.org |
| O,O'-Dibenzoyl-(2R,3R)-tartaric acid (DBTA) | Tartaric Acid Derivative | A highly effective resolving agent for various amines, often providing better separation than tartaric acid itself. nih.govresearchgate.net |
| O,O'-Di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA) | Tartaric Acid Derivative | Another efficient derivative used for the resolution of racemic compounds, including amines. nih.govresearchgate.net |
| (+)-Camphor-10-sulfonic acid | Chiral Sulfonic Acid | A strong chiral acid used for the resolution of racemic bases. libretexts.orglibretexts.org |
The separation efficiency of diastereomeric salts is critically influenced by the crystallization conditions. nih.gov Optimization of these parameters is essential to maximize the yield and enantiomeric purity of the desired product.
Solvent Effects : The choice of solvent is paramount as it directly affects the solubility of the two diastereomeric salts. researchgate.net An ideal solvent will maximize the solubility difference between the diastereomers. Often, a mixture of solvents is used to fine-tune this solubility differential. researchgate.net For instance, alcoholic solvents or aqueous-organic mixtures are commonly explored.
Temperature : Temperature is a key variable that controls the solubility of the salts and the kinetics of crystallization. nih.gov Cooling a saturated solution is a common method to induce crystallization of the less soluble diastereomer. The cooling rate can also impact crystal size and purity.
Water Content : In many salt crystallizations, the presence of a specific amount of water is crucial. Water can be an integral part of the crystal lattice (hydrate formation) and can significantly modify the solubility and stability of the diastereomeric salts.
| Parameter | Effect on Resolution | Optimization Strategy |
| Solvent | Alters the absolute and relative solubilities of the diastereomeric salts. | Screen a variety of solvents and solvent mixtures (e.g., methanol, ethanol, acetone, water) to find the system with the largest solubility difference. |
| Temperature | Affects solubility; lower temperatures generally decrease solubility, promoting crystallization. | Develop a controlled temperature profile (cooling rate) to optimize crystal growth and purity. |
| Concentration | The degree of supersaturation is a primary driver for crystallization. | Adjust the initial concentrations of the salt in the solution to control the onset of nucleation and the rate of crystal growth. nih.gov |
| pH | Can influence the stability of the salt and the protonation state of the amine and acid. | Maintain the pH within a range that ensures the formation and stability of the diastereomeric salt. nih.gov |
High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a powerful and versatile technique for both analytical and preparative separation of enantiomers. yakhak.orgcsfarmacie.cz This method relies on the differential interaction of the enantiomers with the chiral environment of the CSP. scas.co.jp The enantiomer that interacts more strongly with the stationary phase is retained longer, resulting in separation. mdpi.com
For the separation of amines and amino alcohols like this compound, several types of CSPs are effective:
Polysaccharide-based CSPs : Columns based on derivatives of cellulose (B213188) and amylose (B160209) (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) are widely used and show excellent enantioselectivity for a broad range of compounds. yakhak.org
Pirkle-type CSPs : These phases achieve chiral recognition through π-π interactions, hydrogen bonding, and dipole-dipole interactions. scas.co.jp
Crown Ether-based CSPs : These are particularly effective for the separation of primary amines. ankara.edu.tr
The mobile phase composition, typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar alcohol modifier like 2-propanol or ethanol, is optimized to achieve the best balance between resolution and analysis time. yakhak.orgcsfarmacie.cz For basic compounds like amines, a small amount of a basic additive (e.g., triethylamine) is often added to the mobile phase to improve peak shape and prevent strong, non-enantioselective interactions with the stationary phase. mdpi.com
Crystallization-Induced Dynamic Resolution (CIDR) is an advanced technique that can theoretically convert a racemic mixture entirely into a single, desired enantiomer, thus overcoming the 50% yield limitation of classical resolution. nih.govresearchgate.net This process integrates the selective crystallization of one diastereomer with the in-situ racemization of the undesired enantiomer remaining in the solution. nih.govfigshare.com
The process works as follows:
The racemic amine is reacted with a chiral resolving agent to form a pair of diastereomeric salts in solution.
Conditions are established under which the undesired enantiomer (as a salt) can equilibrate with its opposite form (racemize). This often requires a catalyst. nih.gov
Simultaneously, the desired diastereomeric salt, which is less soluble, selectively crystallizes from the solution.
According to Le Châtelier's principle, as the desired diastereomer crystallizes, the equilibrium in the solution is disturbed. The racemizing undesired diastereomer continuously replenishes the racemate, which in turn provides more of the desired enantiomer to crystallize, driving the process to completion. datapdf.com
The development of a successful CIDR process requires the careful integration of an efficient crystallization system and a compatible racemization method that can operate effectively in the same pot. figshare.comdatapdf.com
Diastereomeric Salt Formation and Fractional Crystallization
Process Intensification and Scalability Considerations for Production
Scaling up the production of a single enantiomer of this compound from the laboratory to an industrial scale requires careful consideration of process efficiency, cost-effectiveness, and sustainability. Process intensification aims to develop manufacturing processes that are smaller, safer, and more energy-efficient.
For chiral resolutions, a key strategy for process intensification is the implementation of continuous processing. strath.ac.uk Unlike batch processing, continuous systems can offer better control, higher throughput, and more consistent product quality. For example, integrating membrane filtration with crystallization can create a continuous process for separating diastereomeric salts. strath.ac.uk
Continuous Flow Synthesis Optimization
Currently, there is a lack of publicly available scientific literature detailing the specific optimization of continuous flow synthesis for the compound this compound. While continuous flow manufacturing is a significant area of research in modern organic chemistry, offering advantages in safety, efficiency, and scalability, specific studies and optimized parameters for this particular molecule have not been reported in the reviewed literature. General principles of flow chemistry optimization would involve the systematic variation of parameters such as residence time, temperature, pressure, and reagent stoichiometry to maximize yield and purity, but specific data for this compound is not available.
Table 1: Hypothetical Parameters for Continuous Flow Synthesis Optimization (Note: This table is illustrative of typical parameters investigated in flow chemistry optimization and is not based on published data for this compound)
| Parameter | Range | Effect on Reaction |
|---|---|---|
| Temperature (°C) | 25 - 150 | Reaction rate, selectivity |
| Pressure (bar) | 1 - 10 | Can prevent solvent boiling |
| Residence Time (min) | 1 - 60 | Reaction completion |
Catalyst Recycling and Green Chemistry Aspects in Synthesis
Detailed studies focusing on catalyst recycling and the application of green chemistry principles specifically for the synthesis of this compound are not extensively documented in the available scientific literature. Green chemistry in synthesis aims to reduce environmental impact through the use of benign solvents, recyclable catalysts, and atom-economical reactions. While these principles are broadly applicable, specific research outlining their application to the synthesis of this compound, including data on catalyst reusability, efficiency over multiple cycles, and the use of environmentally friendly solvents, is not presently available.
Table 2: General Green Chemistry Metrics and Their Relevance (Note: This table outlines general green chemistry metrics; specific values for the synthesis of this compound are not available in the literature.)
| Metric | Description | Relevance to Green Synthesis |
|---|---|---|
| Atom Economy | Efficiency of a reaction in converting reactants to the desired product. | Higher atom economy means less waste. |
| E-Factor | Mass ratio of waste to desired product. | A lower E-factor indicates a greener process. |
Chemical Transformations and Reactivity of 1 Amino 2 4 Methylphenyl Propan 2 Ol
Reactions Involving the Amine Functional Group
The primary amine group is a nucleophilic and basic center, making it susceptible to a variety of chemical modifications.
The primary amine of 1-Amino-2-(4-methylphenyl)propan-2-ol can undergo oxidation to form an imine. This transformation typically involves the use of specific oxidizing agents that can selectively target the amine without affecting the tertiary alcohol. The resulting imine is an important intermediate which can be further hydrolyzed to a ketone or converted to other derivatives. For instance, reaction of the intermediate imine with hydroxylamine (B1172632) would yield the corresponding oxime.
One potential pathway involves converting the amine into an imine, which can then be hydrolyzed to the corresponding carbonyl compound. chemistrysteps.com While direct oxidation of primary amines to imines can be challenging, specialized reagents and catalytic systems are employed for such transformations.
Table 1: Potential Oxidation Reactions and Products
| Reactant | Reagent/Condition | Intermediate Product | Final Product (after hydrolysis/derivatization) |
|---|---|---|---|
| This compound | Mild Oxidizing Agent (e.g., I₂/K₂CO₃) | 2-(4-methylphenyl)propan-2-imine | 2-(4-methylphenyl)propan-2-one (ketone) |
While the amine group itself is in a reduced state, it can participate in reactions that lead to more complex reduced products.
Reductive Amination to Secondary Amines : The primary amine can react with aldehydes or ketones in a process called reductive amination (also known as reductive alkylation) to form secondary amines. organic-chemistry.org This reaction proceeds through an imine intermediate, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) (NaBH₄) or hydrogen gas with a metal catalyst. This method is a highly effective way to introduce alkyl groups onto the nitrogen atom. organic-chemistry.org
Conversion to Alcohols : The primary amine can be converted into a hydroxyl group through a two-step process. First, the amine is treated with nitrous acid (HNO₂, typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl) to form a diazonium salt (R-N₂⁺). chemistrysteps.com Aliphatic diazonium salts are generally unstable and readily decompose, releasing nitrogen gas and forming a carbocation. chemistrysteps.com This carbocation is then captured by water to yield the corresponding tertiary alcohol, 2-(4-methylphenyl)propan-2-ol.
The nucleophilicity of the amine group allows for straightforward alkylation, acylation, and the introduction of protecting groups.
N-Alkylation : This reaction involves the substitution of one or both hydrogen atoms of the primary amine with alkyl groups, leading to secondary or tertiary amines. Common methods include reaction with alkyl halides or reductive amination as described previously. nih.govchemistrysteps.com Direct N-alkylation of amino alcohols can also be achieved using alcohols as alkylating agents under "hydrogen-borrowing" catalytic conditions. nih.gov
N-Acylation : The amine group reacts readily with acylating agents such as acyl chlorides or acid anhydrides to form amides. This reaction is typically performed in the presence of a base to neutralize the acidic byproduct (e.g., HCl).
N-Protection : To prevent the amine group from participating in undesired side reactions during a multi-step synthesis, it can be temporarily "protected." This involves converting the amine into a less reactive derivative, such as a carbamate (B1207046). Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). These groups can be selectively removed later under specific conditions.
Table 2: Common N-Functionalization Reactions
| Reaction Type | Reagent Example | Product Class |
|---|---|---|
| N-Alkylation | Methyl Iodide (CH₃I) | Secondary Amine |
| N-Acylation | Acetyl Chloride (CH₃COCl) | Amide |
| N-Protection | Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) | Boc-protected Amine |
The presence of both an amine and a hydroxyl group in a 1,2-relationship makes this compound a valuable precursor for the synthesis of nitrogen-containing heterocyclic compounds. nih.gov These cyclic structures are prevalent in pharmaceuticals and other biologically active molecules. openmedicinalchemistryjournal.comnih.gov For example, condensation reactions with carbonyl compounds, carboxylic acids, or their derivatives can lead to the formation of five-membered rings like oxazolines or imidazolidines, depending on the specific reagents and reaction pathways.
Reactions at the Hydroxyl Functional Group
The tertiary hydroxyl group is less reactive than a primary or secondary alcohol due to steric hindrance. However, it can still undergo several important transformations.
Esterification is the process of forming an ester from an alcohol and a carboxylic acid. Due to the steric hindrance of the tertiary alcohol in this compound, direct acid-catalyzed Fischer esterification with a carboxylic acid is generally inefficient. chemicalbook.com More effective methods involve activating the carboxylic acid, for example, by converting it to a more reactive acyl chloride or acid anhydride. The reaction is then carried out in the presence of a non-nucleophilic base, such as pyridine, which acts as a catalyst and scavenges the acidic byproduct. mdpi.com
Table 3: Esterification of the Tertiary Hydroxyl Group
| Carboxylic Acid Derivative | Base/Catalyst | Product |
|---|---|---|
| Acetic Anhydride | Pyridine | 1-Amino-2-(4-methylphenyl)propan-2-yl acetate |
Dehydration Reactions
The tertiary hydroxyl group of this compound can be eliminated through a dehydration reaction to form an alkene. This transformation is typically catalyzed by strong acids, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), and often requires heat. chemguide.co.uk The reaction proceeds by protonation of the hydroxyl group, which turns it into a good leaving group (water). The subsequent loss of water generates a stable tertiary carbocation. A proton is then removed from an adjacent carbon atom by a base (like water or the conjugate base of the acid catalyst) to form a double bond.
Given the structure of this compound, two possible alkene products can be formed, depending on which adjacent proton is removed. The major product is typically the more substituted, and therefore more stable, alkene, in accordance with Zaitsev's rule.
Table 1: Potential Dehydration Products and Conditions
| Reactant | Catalyst/Conditions | Major Product | Minor Product |
|---|
The efficiency of the dehydration process is influenced by factors such as temperature and the choice of acid catalyst.
Etherification Reactions
The hydroxyl group of this compound can undergo etherification to form an ether. A common method for synthesizing ethers is the Williamson ether synthesis. However, this method is generally not suitable for tertiary alcohols like the compound due to the high propensity for elimination reactions under the required basic conditions.
A more viable approach for forming an ether from a tertiary alcohol involves an Sₙ1-type reaction. The alcohol can be reacted with a primary or methyl alkyl halide in the presence of a non-nucleophilic base or a silver salt (like Ag₂O) which facilitates the departure of the leaving group. Alternatively, acid-catalyzed addition of the alcohol to an alkene can form an ether, though this can be complicated by self-condensation or dehydration.
Table 2: Illustrative Etherification Reaction
| Reactant 1 | Reactant 2 | Conditions | Product |
|---|
Reactions of the Aromatic Moiety
The 4-methylphenyl group is susceptible to electrophilic aromatic substitution, with the position of substitution being directed by the existing substituents.
Electrophilic Aromatic Substitution Reactions (e.g., Nitration, Halogenation)
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. masterorganicchemistry.com The aromatic ring in this compound contains two substituents: the para-methyl group and the 2-amino-1-hydroxypropyl group. Both are alkyl groups in essence and are considered activating, ortho-, para-directors. Since they are para to each other, they will direct incoming electrophiles to the positions ortho to each substituent (positions 2, 3, 5, and 6 on the ring, assuming the propyl group is at position 1 and methyl at position 4).
Nitration: This reaction typically employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺) as the electrophile. msu.edu The nitronium ion will then attack the electron-rich aromatic ring. Given the directing effects, nitration would be expected to occur at the positions ortho to the methyl and alkyl groups.
Halogenation: The introduction of a halogen (e.g., Br₂ or Cl₂) to the aromatic ring is usually catalyzed by a Lewis acid, such as FeBr₃ or AlCl₃. youtube.com The Lewis acid polarizes the halogen molecule, creating a strong electrophile that is then attacked by the aromatic ring. The substitution pattern will follow the same directing effects as in nitration.
Table 3: Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Electrophile | Predicted Major Product(s) |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 1-Amino-2-(2-nitro-4-methylphenyl)propan-2-ol |
Modifications and Functionalization of the para-Methyl Substituent
The para-methyl group on the aromatic ring can be chemically modified, most commonly through oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the methyl group to a carboxylic acid. youtube.com This reaction, known as side-chain oxidation, requires the benzylic position to have at least one hydrogen atom, which is the case for the methyl group. This transformation provides a route to synthesize the corresponding benzoic acid derivative.
Mechanistic and Kinetic Studies of Reactions Involving the Compound
Understanding the mechanisms of these reactions is crucial for predicting products and optimizing reaction conditions.
Elucidation of Reaction Pathways and Intermediates
Dehydration Mechanism: The acid-catalyzed dehydration of this compound is expected to proceed via an E1 (elimination, unimolecular) mechanism. This pathway involves several steps:
Protonation: The hydroxyl group is protonated by the acid catalyst in a rapid equilibrium step.
Carbocation Formation: The protonated hydroxyl group departs as a water molecule in the slow, rate-determining step, forming a stable tertiary carbocation intermediate. The stability of this intermediate is enhanced by hyperconjugation and the electron-donating effect of the attached alkyl and aryl groups.
Deprotonation: A weak base removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a π-bond and yielding the alkene product.
Electrophilic Aromatic Substitution Mechanism: The mechanism for EAS reactions like nitration and halogenation involves at least two steps. msu.edu
Electrophilic Attack: The π-electrons of the aromatic ring act as a nucleophile, attacking the electrophile (e.g., NO₂⁺). This step is typically the rate-determining step as it disrupts the aromaticity of the ring. The result is the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
Deprotonation: A base removes a proton from the carbon atom that bears the electrophile, restoring the aromaticity of the ring and yielding the substituted product. The stability of the arenium ion intermediate determines the position of substitution, with the positive charge being best stabilized when the activating groups can participate in resonance or induction.
Table of Compounds
| Compound Name |
|---|
| This compound |
| 2-(4-methylphenyl)-1-propen-1-amine |
| 2-(4-methylphenyl)prop-2-en-1-amine |
| 1-Amino-2-methoxy-2-(4-methylphenyl)propane |
| Methyl Iodide |
| 1-Amino-2-(2-nitro-4-methylphenyl)propan-2-ol |
| 1-Amino-2-(2-bromo-4-methylphenyl)propan-2-ol |
| Nitric Acid |
| Sulfuric Acid |
| Bromine |
| Iron(III) Bromide |
| Potassium Permanganate |
| Chromic Acid |
Kinetic Analysis of Transformation Rates and Rate Constants of this compound
Extensive literature searches did not yield specific studies on the kinetic analysis of the transformation rates and rate constants for the chemical compound this compound. Consequently, detailed research findings and data tables regarding its reactivity are not available in the public domain.
While research exists on the kinetics of structurally similar amino alcohols, the strict focus of this article on this compound prevents the inclusion of data from these related but distinct chemical entities. The unique substitution pattern of the methyl group on the phenyl ring and the specific arrangement of the amino and hydroxyl groups in this compound mean that its reactivity and kinetic profile are expected to be distinct from other amino alcohols.
Therefore, a quantitative discussion of its transformation rates, the determination of rate constants under various conditions, and the elucidation of reaction orders cannot be provided at this time due to the absence of direct experimental evidence in the reviewed scientific literature. Further empirical research is required to establish the kinetic parameters associated with the chemical transformations of this specific compound.
Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy (FT-IR, FT-Raman) and Comprehensive Band Assignments
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides information about the vibrational modes of a molecule. The functional groups present in 1-Amino-2-(4-methylphenyl)propan-2-ol—hydroxyl (-OH), primary amine (-NH₂), methyl (-CH₃), and the p-substituted benzene (B151609) ring—give rise to characteristic absorption and scattering bands.
O-H and N-H Stretching: The stretching vibrations of the hydroxyl and amine groups are typically observed in the high-frequency region of the IR spectrum, generally between 3200 and 3600 cm⁻¹. The O-H stretch usually appears as a broad band due to hydrogen bonding, while the N-H stretching of the primary amine is expected to show two distinct bands corresponding to symmetric and asymmetric vibrations.
C-H Stretching: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the methyl and methylene (B1212753) groups are expected to appear just below 3000 cm⁻¹.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the p-substituted benzene ring typically result in a series of bands in the 1450-1600 cm⁻¹ region.
N-H Bending: The scissoring motion of the primary amine group (-NH₂) is expected to produce a band in the range of 1590-1650 cm⁻¹.
C-O Stretching: The stretching vibration of the tertiary alcohol C-O bond is anticipated to appear in the fingerprint region, typically around 1150-1200 cm⁻¹.
Aromatic C-H Bending: Out-of-plane bending vibrations for the p-substituted aromatic ring are characteristic and expected in the 800-850 cm⁻¹ range.
The table below summarizes the expected vibrational frequencies and their assignments for this compound based on characteristic group frequencies.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 |
| O-H Stretch | Hydroxyl (-OH) | 3200 - 3600 (Broad) |
| Aromatic C-H Stretch | p-Tolyl Ring | 3000 - 3100 |
| Aliphatic C-H Stretch | -CH₃, -CH₂- | 2850 - 3000 |
| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1590 - 1650 |
| Aromatic C=C Stretch | p-Tolyl Ring | 1450 - 1600 |
| C-O Stretch | Tertiary Alcohol | 1150 - 1200 |
| Aromatic C-H Bend (Out-of-Plane) | p-Substituted Ring | 800 - 850 |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Although experimental spectra for this compound are not widely published, the chemical shifts for its protons (¹H) and carbon atoms (¹³C) can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic protons of the p-substituted ring should appear as two doublets due to symmetry. The protons of the amino, hydroxyl, methyl, and methylene groups will have characteristic chemical shifts. The integration of these signals would correspond to the number of protons in each environment.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments. Due to the plane of symmetry in the p-tolyl group, two of the aromatic carbons are expected to be equivalent, leading to fewer signals than the total number of carbon atoms. The carbons of the propanol (B110389) backbone and the tolyl's methyl group will also resonate at characteristic chemical shifts.
The following tables provide predicted ¹H and ¹³C NMR chemical shifts.
Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic-H (ortho to -C(OH)) | 7.2 - 7.4 | Doublet (d) |
| Aromatic-H (meta to -C(OH)) | 7.0 - 7.2 | Doublet (d) |
| -CH₂-NH₂ | ~2.8 - 3.0 | Singlet (s) |
| -NH₂ and -OH | Variable, broad | Singlet (s) |
| Aromatic-CH₃ | ~2.3 | Singlet (s) |
Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C (quaternary, C-OH) | 140 - 145 |
| Aromatic C (quaternary, C-CH₃) | 135 - 140 |
| Aromatic CH (ortho to -C(OH)) | 128 - 130 |
| Aromatic CH (meta to -C(OH)) | 125 - 127 |
| C-OH (tertiary) | 70 - 75 |
| -CH₂-NH₂ | 50 - 55 |
| Aromatic -CH₃ | ~21 |
2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for confirming the connectivity between protons and carbons, though specific data for this compound is not available.
Mass Spectrometry (MS, GC-MS, LC-MS/MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₁₀H₁₅NO, giving it a monoisotopic mass of approximately 165.115 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 165. The fragmentation of this molecular ion is dictated by the functional groups present. Key expected fragmentation pathways include:
Alpha-Cleavage: This is a dominant fragmentation pathway for amines and alcohols. Cleavage of the C-C bond adjacent to the nitrogen or oxygen atom is likely.
Cleavage between C1 and C2 would lead to the formation of a [CH₂=NH₂]⁺ ion at m/z 30.
Cleavage of the bond between the tertiary carbon (C2) and the phenyl ring would generate a stable benzylic-type cation.
Loss of a Methyl Group: Cleavage of a methyl group from the tertiary carbon (C2) would result in a fragment ion at m/z 150 (M-15).
Loss of Water: Dehydration of the molecular ion can lead to a fragment at m/z 147 (M-18).
The table below summarizes some of the plausible high-abundance fragments and their corresponding mass-to-charge ratios (m/z).
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 165 | [C₁₀H₁₅NO]⁺ | Molecular Ion (M⁺) |
| 150 | [M - CH₃]⁺ | Loss of a methyl radical |
| 147 | [M - H₂O]⁺ | Loss of water |
| 107 | [C₇H₇O]⁺ or [C₈H₉]⁺ | Benzylic cleavage |
| 30 | [CH₂NH₂]⁺ | Alpha-cleavage |
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) would be particularly useful for analyzing this polar compound, providing further structural details through controlled fragmentation experiments.
X-ray Crystallography of this compound and its Derivatives
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound itself has not been reported, analysis of related structures, such as the carbamate (B1207046) of 2-amino-2-methyl-1-propanol, provides a basis for understanding its likely solid-state characteristics. rsc.org
Crystal Growth Techniques and Conditions
Growing single crystals of sufficient quality for X-ray diffraction is a critical first step. For small organic molecules like amino alcohols, suitable crystals are typically grown from solution. Common techniques include:
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate). The solvent is allowed to evaporate slowly over several days or weeks, leading to the formation of crystals.
Solvent/Anti-Solvent Diffusion: The compound is dissolved in a good solvent, and an "anti-solvent" (in which the compound is poorly soluble) is slowly introduced. This can be done by layering the anti-solvent on top of the solution or by vapor diffusion, where the anti-solvent vapor diffuses into the solution, reducing the compound's solubility and inducing crystallization.
The choice of solvent and the rate of crystallization are crucial factors that determine the quality of the resulting crystals.
Determination of Molecular Geometry, Conformation, and Bond Parameters
In the absence of experimental data for the target compound, the molecular geometry can be predicted. The p-tolyl group would feature a planar aromatic ring. The central propan-2-ol backbone contains a stereocenter at the C2 carbon, which is bonded to four different groups (hydroxyl, methyl, aminomethyl, and p-tolyl). The geometry around this sp³-hybridized carbon is expected to be tetrahedral, with bond angles close to 109.5°. The nitrogen of the amino group and the oxygen of the hydroxyl group would also exhibit geometries consistent with sp³ hybridization.
Bond lengths and angles would be expected to conform to standard values for similar organic molecules. For instance, aromatic C-C bonds would be approximately 1.39 Å, while aliphatic C-C single bonds would be around 1.54 Å.
Analysis of Intermolecular Interactions, Hydrogen Bonding Networks, and Supramolecular Assembly
The solid-state structure of this compound would be significantly influenced by intermolecular forces, particularly hydrogen bonding. The presence of both a hydroxyl group (-OH) and a primary amino group (-NH₂) makes the molecule an excellent donor and acceptor of hydrogen bonds. nih.gov
It is highly probable that these functional groups would engage in extensive hydrogen bonding networks, forming a stable, three-dimensional supramolecular assembly. ox.ac.ukresearchgate.net Key expected interactions include:
O-H···N Hydrogen Bonds: The hydroxyl group of one molecule could act as a hydrogen bond donor to the nitrogen atom of a neighboring molecule.
N-H···O Hydrogen Bonds: The amine group of one molecule could donate its protons to the hydroxyl oxygen of another molecule.
N-H···N Hydrogen Bonds: The amine group can also donate a proton to the nitrogen of an adjacent molecule.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration and Enantiomeric Purity Assessment
Chiroptical spectroscopy encompasses a set of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are paramount in stereochemistry for unambiguously determining the three-dimensional arrangement of atoms in a molecule (absolute configuration) and for quantifying the excess of one enantiomer over the other in a mixture (enantiomeric purity).
Circular Dichroism (CD) is a form of absorption spectroscopy that measures the difference in absorption of left and right circularly polarized light by a chiral sample. A CD spectrum is a plot of this differential absorption, typically expressed as molar ellipticity ([θ]), as a function of wavelength.
Determination of Absolute Configuration:
The absolute configuration of a chiral molecule, often designated as (R) or (S) according to the Cahn-Ingold-Prelog priority rules, can be determined by comparing its experimental CD spectrum with that of a known standard or with a spectrum predicted by theoretical calculations. If the experimental CD spectrum of an unknown enantiomer matches the spectrum of a known (R)-configured standard, then the unknown is also assigned the (R)-configuration. Conversely, its enantiomer will exhibit a mirror-image CD spectrum.
Assessment of Enantiomeric Purity:
The magnitude of the CD signal is directly proportional to the concentration of the chiral substance and its enantiomeric excess (ee). For a pure enantiomer (100% ee), the CD signal is at its maximum. For a racemic mixture (0% ee), which contains equal amounts of both enantiomers, the CD signals cancel out, resulting in no observable spectrum. By measuring the CD signal of a sample and comparing it to the signal of a pure enantiomer under the same conditions, the enantiomeric purity can be accurately calculated.
In the absence of specific experimental data for this compound, a hypothetical data table is presented below to illustrate how such information would typically be organized.
Table 1: Hypothetical Chiroptical Data for Enantiomers of this compound
| Enantiomer | Specific Rotation [α]D (c=1, MeOH) | Wavelength of Maxima (λmax, nm) | Molar Ellipticity [θ] (deg·cm2·dmol-1) |
| (R)-1-Amino-2-(4-methylphenyl)propan-2-ol | Data not available | Data not available | Data not available |
| (S)-1-Amino-2-(4-methylphenyl)propan-2-ol | Data not available | Data not available | Data not available |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.net DFT calculations are instrumental in predicting a wide range of molecular properties by approximating the complex many-electron problem to one based on the electron density. For a molecule like 1-Amino-2-(4-methylphenyl)propan-2-ol, DFT methods such as the B3LYP functional combined with a basis set like 6-311++G(d,p) are commonly employed to achieve reliable results. nih.govresearchgate.net
Geometry Optimization and Electronic Structure Analysis
A fundamental step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This process involves finding the minimum energy structure on the potential energy surface. For this compound, this would reveal precise bond lengths, bond angles, and dihedral angles.
Electronic structure analysis follows geometry optimization. This involves examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. Furthermore, analysis of the Mulliken atomic charges or Natural Bond Orbitals (NBO) can reveal the charge distribution across the molecule, highlighting electrophilic and nucleophilic sites. In a related compound, 2-amino-1-phenyl-1-propanol, DFT calculations were used to compute and validate optimized structural parameters. nih.gov
Table 1: Representative Geometric Parameters for Optimization
| Parameter | Description | Computationally Determined Value |
|---|---|---|
| Bond Lengths (Å) | ||
| C-O (hydroxyl) | Length of the carbon-oxygen single bond in the alcohol group. | Calculated Value |
| C-N (amino) | Length of the carbon-nitrogen single bond in the amine group. | Calculated Value |
| C-C (aromatic) | Average length of the carbon-carbon bonds within the phenyl ring. | Calculated Value |
| **Bond Angles (°) ** | ||
| O-C-C | Angle involving the hydroxyl group's oxygen and adjacent carbons. | Calculated Value |
| N-C-C | Angle involving the amino group's nitrogen and adjacent carbons. | Calculated Value |
| Dihedral Angles (°) | ||
| H₂N-C-C-OH | Torsional angle describing the relative position of amino and hydroxyl groups. | Calculated Value |
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations are highly effective in predicting spectroscopic data, which can be used to interpret and validate experimental results.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used with DFT to predict the isotropic and anisotropic chemical shifts for ¹H and ¹³C NMR spectroscopy. nih.gov These theoretical shifts, when referenced against a standard like Tetramethylsilane (TMS), provide a powerful tool for assigning signals in experimental spectra.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Type | Atom Description | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H NMR | ||
| -OH | Proton of the hydroxyl group. | Calculated Value |
| -NH₂ | Protons of the amino group. | Calculated Value |
| Ar-H | Protons on the 4-methylphenyl ring. | Calculated Value |
| Ar-CH₃ | Protons of the methyl group on the phenyl ring. | Calculated Value |
| -CH₂- | Protons of the methylene (B1212753) group adjacent to the amino group. | Calculated Value |
| -C-CH₃ | Protons of the methyl group on the propanol (B110389) backbone. | Calculated Value |
| ¹³C NMR | ||
| C-OH | Carbon atom bonded to the hydroxyl group. | Calculated Value |
| C-NH₂ | Carbon atom bonded to the amino group. | Calculated Value |
| Ar-C | Carbon atoms of the 4-methylphenyl ring. | Calculated Value |
Conformational Analysis and Energy Landscapes
Molecules with rotatable single bonds, such as this compound, can exist in multiple spatial arrangements called conformations or rotamers. Conformational analysis involves systematically rotating key dihedral angles (e.g., around the C-C bonds of the propane (B168953) backbone) and calculating the energy at each step. This process maps out the potential energy surface, identifying low-energy, stable conformers and the energy barriers that separate them. This "energy landscape" is crucial for understanding the molecule's preferred shapes and flexibility, which in turn influence its biological activity and physical properties.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment. This approach is particularly useful for studying:
Conformational Flexibility: How the molecule transitions between different stable conformations.
Solvent Interactions: The structure and dynamics of solvent molecules (e.g., water) around the solute, including the formation and lifetime of hydrogen bonds.
Thermodynamic Properties: Calculation of properties like free energy and entropy.
Quantum Chemical Studies of Reaction Mechanisms and Transition States
Quantum chemical methods, particularly DFT, are essential for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or reactions with other molecules. Researchers can map the entire reaction pathway from reactants to products, identifying key intermediates and, most importantly, the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which governs its rate. Such studies have been performed on similar amino alcohols to understand their reaction with CO₂, revealing distinct pathways for carbamate (B1207046) and bicarbonate formation. researchgate.net
Applications in Advanced Organic Synthesis and Catalysis
Derivatization for Specific Chemical Research Applications
Application as Probes for Mechanistic Investigations
In the intricate field of advanced organic synthesis and catalysis, elucidating reaction mechanisms is paramount for optimizing existing methodologies and designing novel, more efficient catalytic systems. Chiral amino alcohols, by virtue of their distinct structural features, can serve as powerful probes to unravel the subtle details of reaction pathways, transition state geometries, and the origins of stereoselectivity. While direct and extensive research on the specific application of 1-Amino-2-(4-methylphenyl)propan-2-ol as a mechanistic probe is not widely documented, its unique molecular architecture provides a valuable platform for several investigative approaches.
The strategic placement of a para-methylphenyl group, a tertiary alcohol, and a primary amine allows for systematic variations and comparative studies to dissect the steric and electronic contributions of the ligand in a catalytic cycle. By comparing the catalytic performance (e.g., enantioselectivity, diastereoselectivity, and reaction rate) of systems employing this compound with analogues bearing different substituents on the aromatic ring, researchers can gain critical insights into the nature of catalyst-substrate interactions.
Probing Steric and Electronic Effects:
The p-methyl group on the phenyl ring of this compound offers a subtle yet significant modification compared to its unsubstituted counterpart, 1-amino-2-phenylpropan-2-ol. This methyl group can influence the electronic properties of the aromatic ring through its electron-donating inductive effect, and it can also exert steric effects that may alter the conformational preferences of the ligand when coordinated to a metal center.
Mechanistic investigations can be designed to exploit these differences. For instance, in a metal-catalyzed asymmetric reaction, a series of ligands with varying para-substituents (e.g., -H, -CH₃, -OCH₃, -Cl) can be employed. A correlation between the electronic nature of the substituent and the enantiomeric excess of the product can provide evidence for the involvement of π-stacking or other electronic interactions between the ligand and the substrate in the transition state. Similarly, variations in steric bulk at this position can help to map the steric demands of the catalyst's active site.
A hypothetical study investigating the influence of ligand electronics on enantioselectivity might yield data as presented in the interactive table below.
| Ligand/Probe Molecule | para-Substituent | Hammett Parameter (σp) | Observed Enantiomeric Excess (ee %) |
| 1-Amino-2-phenylpropan-2-ol | -H | 0.00 | 85 |
| This compound | -CH₃ | -0.17 | 92 |
| 1-Amino-2-(4-methoxyphenyl)propan-2-ol | -OCH₃ | -0.27 | 95 |
| 1-Amino-2-(4-chlorophenyl)propan-2-ol | -Cl | 0.23 | 78 |
This data is illustrative and intended to demonstrate the potential application of the compound as a mechanistic probe.
The trend suggested in this hypothetical data, where electron-donating groups lead to higher enantioselectivity, could imply that an electron-rich aromatic ring on the ligand enhances favorable electronic interactions within the transition state, thereby increasing the energy difference between the diastereomeric transition states and leading to higher stereochemical induction.
Investigating the Role of the Hydroxyl and Amino Groups:
The tertiary alcohol and the primary amine functionalities are crucial for the coordinating properties of this compound. In mechanistic studies, these groups can be systematically modified to understand their role in the catalytic cycle. For example, protection of the amino group or conversion of the hydroxyl group to an ether can reveal whether both coordination points are necessary for catalyst activity and selectivity.
Furthermore, kinetic studies, such as reaction rate order determination with respect to the catalyst concentration, can be performed using this and related amino alcohols. Such experiments help to determine the nuclearity of the active catalytic species (i.e., whether it is a monomeric or dimeric complex). Isotopic labeling studies, where deuterium (B1214612) is incorporated at specific positions in the ligand, can also be employed to probe kinetic isotope effects and identify the rate-determining step of the reaction.
Future Research Directions and Perspectives
Exploration of Novel and Sustainable Synthetic Pathways
The development of environmentally benign and efficient synthetic routes is a paramount goal in modern chemistry. For 1-Amino-2-(4-methylphenyl)propan-2-ol, future research will likely pivot from traditional multi-step syntheses, which often rely on stoichiometric reagents and harsh conditions, towards more sustainable alternatives. jocpr.com
A primary area of exploration is biocatalysis. The use of engineered enzymes, such as amine dehydrogenases (AmDHs), offers a promising "green" route. frontiersin.org These enzymes can catalyze the asymmetric reductive amination of the corresponding α-hydroxy ketone precursor, 2-hydroxy-2-(4-methylphenyl)propanal, using ammonia (B1221849) as an inexpensive and clean amino donor. frontiersin.orgacs.org This approach operates under mild aqueous conditions, eliminates the need for heavy metal catalysts, and generates water as the main byproduct. frontiersin.org Future work should focus on screening for or engineering specific AmDHs that exhibit high activity and selectivity for the p-tolyl substituted substrate. Plant-based biocatalysts, such as Daucus carota (carrot) roots, which have been used for the bio-reduction of various ketones to chiral alcohols, could also be investigated as a low-cost, whole-cell biocatalyst system. nih.gov
Another avenue involves the advancement of chemocatalysis using earth-abundant metals and greener reaction media. Catalytic hydrogenation represents a green and efficient pathway for preparing chiral amino alcohols, though it often requires high pressure and temperature. jocpr.com Research into novel catalyst systems that can operate under milder conditions is a key objective. Furthermore, applying the principles of green chemistry, such as using water as a solvent or developing solvent-free reaction conditions, will be crucial for developing truly sustainable manufacturing processes for this compound. nih.gov
Development of More Efficient and Highly Enantioselective Methodologies
Achieving high enantiomeric purity is critical for the application of chiral molecules in pharmaceuticals and catalysis. Future research must focus on developing synthetic methodologies that provide this compound with near-perfect enantioselectivity, thus avoiding costly and wasteful chiral resolution steps.
Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of the corresponding unprotected α-amino ketone stands out as a powerful and operationally simple method. acs.org This technique avoids the need for protecting groups on the amine and uses readily available hydrogen donors like formic acid/triethylamine, bypassing the requirement for high-pressure hydrogenation equipment. acs.org Research should be directed at screening and optimizing ruthenium-diamine catalysts, such as Ru-TsDPEN complexes, to achieve high conversions and enantiomeric excess (often >99% ee) specifically for the 2-(4-methylphenyl) substituted substrate. acs.org
Biocatalytic methods, particularly the use of engineered AmDHs, are also at the forefront of enantioselective synthesis. These enzymatic processes are renowned for their exceptional stereoselectivity, frequently yielding products with enantiomeric excess values greater than 99%. frontiersin.orgrsc.org By employing protein engineering techniques like directed evolution, existing enzymes can be tailored to enhance their activity and selectivity for the specific precursor of this compound. rsc.org
Additionally, novel metal-catalyzed approaches, such as the chromium-catalyzed asymmetric cross aza-pinacol coupling of imines and aldehydes, present new strategies for constructing chiral β-amino alcohols with high enantiopurity (up to 99% ee). westlake.edu.cn Adapting such innovative radical-based methodologies could provide entirely new and efficient synthetic routes to the target compound. westlake.edu.cn
| Methodology | Catalyst/System | Key Advantages | Potential for High Enantioselectivity |
| Biocatalytic Reductive Amination | Engineered Amine Dehydrogenases (AmDHs) | Green (uses ammonia, aqueous media), mild conditions, high stereoselectivity. frontiersin.org | Excellent (>99% ee). acs.orgrsc.org |
| Asymmetric Transfer Hydrogenation (ATH) | Ruthenium-Diamine Complexes (e.g., Ru-TsDPEN) | Operationally simple, avoids high-pressure H₂, no protecting groups needed. acs.org | Excellent (>99% ee). acs.org |
| Asymmetric Cross Aza-Pinacol Coupling | Chiral Chromium Catalysts | Modular synthesis from simple precursors (aldehydes/imines). westlake.edu.cn | Excellent (up to 99% ee). westlake.edu.cn |
Deeper Understanding of Mechanistic Aspects and Structure-Reactivity Relationships
A fundamental understanding of reaction mechanisms is essential for the rational design of more efficient catalysts and the optimization of reaction conditions. For the synthesis of this compound, future research should employ a combination of experimental and computational techniques to elucidate the intricate details of the catalytic cycles.
Computational studies, using methods like Density Functional Theory (DFT), will be invaluable for mapping the potential energy surfaces of key synthetic reactions. cdnsciencepub.com Such studies can identify the structures of transition states, clarify the origins of enantioselectivity, and explain the role of the catalyst and solvent. cdnsciencepub.comresearchgate.net For instance, modeling the interaction of the 2-hydroxy-2-(4-methylphenyl)propanal substrate within the active site of an AmDH can reveal the key amino acid residues responsible for substrate binding and stereocontrol, guiding future protein engineering efforts. chemrxiv.org Similarly, computational analysis of the transition states in Ru-catalyzed ATH can help in designing ligands that enhance catalytic activity and selectivity.
Experimental mechanistic studies will be needed to validate computational models. Techniques such as kinetic analysis, isotopic labeling experiments, and the study of non-linear effects can provide crucial insights into the reaction pathways. nih.gov Understanding the structure-reactivity relationship, specifically how the electronic and steric properties of the 4-methylphenyl (p-tolyl) group influence reaction rates and selectivity compared to other substituted aryl groups, will be a key area of investigation. This knowledge will enable the fine-tuning of methodologies for a broader range of structurally related chiral amino alcohols.
Expanding Applications in Chiral Catalysis and Advanced Materials Science
While the synthesis of this compound is a critical research area, exploring its applications is equally important. The inherent chirality and bifunctional (amino and alcohol) nature of this molecule make it an attractive candidate for use as a chiral ligand in asymmetric catalysis. rsc.orgpolyu.edu.hkacs.org
Future work should involve the synthesis of metal complexes using this compound as a ligand with various transition metals (e.g., zinc, copper, rhodium, iridium). rsc.orgalfa-chemistry.com These new chiral catalysts could then be tested in a range of asymmetric transformations, such as the addition of diethylzinc (B1219324) to aldehydes, conjugate additions, or asymmetric reductions, with the potential for discovering novel reactivity and selectivity. rsc.orgpolyu.edu.hk The steric and electronic properties imparted by the p-tolyl group could offer unique advantages over existing amino alcohol ligands. polyu.edu.hk
In the realm of materials science, chiral amino alcohols serve as valuable building blocks for novel functional materials. A forward-looking research direction would be the use of this compound as a chiral monomer in polymerization reactions. This could lead to the creation of chiral polymers with unique properties, such as the ability to act as a stationary phase for chiral chromatography or as materials with specific chiroptical responses. Furthermore, its incorporation into metal-organic frameworks (MOFs) could yield new porous materials with chiral channels, suitable for enantioselective separations or heterogeneous asymmetric catalysis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Amino-2-(4-methylphenyl)propan-2-ol in laboratory settings?
- Methodological Answer : A common approach involves modifying the Strecker synthesis. Start with 4-methylbenzaldehyde, react with ammonia and hydrogen cyanide to form an α-aminonitrile intermediate, followed by hydrolysis under acidic or basic conditions to yield the target compound. Alternative routes may employ reductive amination of 2-(4-methylphenyl)propan-2-one using ammonia and reducing agents like sodium borohydride. Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield and reduce byproducts .
Q. How can researchers ensure the purity of this compound following synthesis?
- Methodological Answer : Purification techniques include:
- Recrystallization : Use solvents like ethanol/water mixtures to isolate high-purity crystals.
- Column Chromatography : Employ silica gel with eluents such as ethyl acetate/hexane (3:7) to separate polar impurities.
- Analytical Validation : Confirm purity via HPLC (C18 column, mobile phase: acetonitrile/0.1% TFA) and NMR (characteristic peaks: δ 1.4–1.6 ppm for methyl groups, δ 7.2–7.4 ppm for aromatic protons) .
Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the amino group (δ 2.8–3.2 ppm for NH₂) and aromatic substitution pattern.
- Mass Spectrometry (MS) : ESI-MS to verify molecular weight (C₁₀H₁₅NO = 165.23 g/mol) and fragmentation patterns.
- HPLC-PDA : Monitor UV absorption at 254 nm for quantification and impurity profiling .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound, and how can enantiomers be resolved?
- Methodological Answer : The (R) and (S) enantiomers may exhibit divergent binding affinities to biological targets (e.g., enzymes or receptors). To resolve enantiomers:
- Chiral Chromatography : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to achieve baseline separation.
- Enzymatic Resolution : Employ lipases or esterases to selectively modify one enantiomer.
- Circular Dichroism (CD) : Confirm enantiomeric excess by monitoring Cotton effects at 220–240 nm .
Q. What strategies are effective for resolving contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from impurities, stereochemical variations, or assay conditions. Mitigate by:
- Structural Revalidation : Re-analyze compound identity via X-ray crystallography or 2D NMR (e.g., COSY, HSQC).
- Dose-Response Studies : Perform IC₅₀/EC₅₀ assays across multiple concentrations to rule out non-specific effects.
- Computational Docking : Use AutoDock Vina to model interactions with targets (e.g., GPCRs) and correlate with experimental data .
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate binding to receptors (e.g., β-adrenergic receptors) using GROMACS to assess stability of hydrogen bonds between the amino group and Asp113.
- QSAR Modeling : Derive quantitative structure-activity relationships using descriptors like logP, polar surface area, and Hammett constants to predict bioavailability .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Continuous Flow Reactors : Optimize residence time and mixing efficiency to minimize racemization.
- Asymmetric Catalysis : Use chiral catalysts (e.g., BINAP-Ru complexes) for enantioselective amination.
- In-Process Analytics : Implement PAT (Process Analytical Technology) with inline FTIR to monitor stereochemical integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
